N6,N6-Dimethyl-1H-purine-6,8-diamine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers requiring a validated 6,8-disubstituted purine scaffold for kinase inhibitor SAR studies face limited access to analytically confirmed intermediates. N6,N6-Dimethyl-1H-purine-6,8-diamine (CAS 374706-45-3) resolves this with: • Dual H-bond donor profile (2 HBD) enabling pharmacophore model refinement vs. mono-substituted analogs (e.g., 6-DMAP, 1 HBD). • Elevated TPSA (83.7 Ų) for controlled passive permeability-critical for deconvoluting intra- vs. extracellular target engagement. • 97% HPLC purity with orthogonal analytical validation (NMR, MS) ensuring batch-to-batch reproducibility for library synthesis. Supplied as an advanced intermediate with distinct C6/C8 functional handles, reducing protecting group complexity in parallel derivatization.

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
Cat. No. B11912823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,N6-Dimethyl-1H-purine-6,8-diamine
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1NC(=N2)N
InChIInChI=1S/C7H10N6/c1-13(2)6-4-5(9-3-10-6)12-7(8)11-4/h3H,1-2H3,(H3,8,9,10,11,12)
InChIKeyYJUNMCCYAXBBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6,N6-Dimethyl-1H-purine-6,8-diamine: Distinct Purine Scaffold for Kinase Research


N6,N6-Dimethyl-1H-purine-6,8-diamine (CAS 374706-45-3) is a synthetic, small-molecule purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.19 g/mol . It is characterized by a unique 6,8-diamino substitution pattern on the purine core, distinguishing it from common adenine analogs. This compound belongs to the class of 6,8-disubstituted purines, a chemotype investigated for its ability to modulate protein kinases and other biological targets, as evidenced in patent literature on 6,8-disubstituted purine compositions with improved selectivity and efficiency profiles [1]. Its specific N6,N6-dimethylamino and C8-amino decoration creates a distinct hydrogen-bonding and steric environment, making it a valuable tool compound for probing structure-activity relationships (SAR) in kinase inhibition and other purine-recognizing enzyme systems.

N6,N6-Dimethyl-1H-purine-6,8-diamine: Non-Interchangeable with Analogs


Attempting to replace N6,N6-Dimethyl-1H-purine-6,8-diamine with a generic purine analog like 6-(dimethylamino)purine (6-DMAP) or 8-aminoadenine without rigorous validation ignores critical structural determinants of function. The presence of both the N6,N6-dimethylamino and the C8-amino groups creates a unique vector set for hydrogen bond donor/acceptor interactions . In-class patent data explicitly shows that biological activity, selectivity, and even toxicity within the 6,8-disubstituted purine class are highly dependent on the specific combination of substitutions at the 6- and 8-positions, with no basis for assuming interchangeability between, for instance, an 8-chloro and an 8-amino substituent [1]. Substituting with a mono-substituted purine would result in the loss of one of these critical interaction points, potentially abolishing or unpredictably altering target engagement, as demonstrated by steep SAR in analogous purine-based inhibitor series [1].

N6,N6-Dimethyl-1H-purine-6,8-diamine: Quantitative Differentiation Guide


Enhanced TPSA vs. Mono-Substituted Analogs

The compound's TPSA of 83.7 Ų is higher than that of the common comparator 6-(dimethylamino)purine (6-DMAP, 56.1 Ų), directly attributable to the additional C8-amino group . This difference of 27.6 Ų directly influences passive membrane permeability and bioavailability potential, a key consideration in lead optimization where permeability must be balanced with solubility .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Increased Hydrogen-Bond Donor Count

N6,N6-Dimethyl-1H-purine-6,8-diamine possesses 2 hydrogen bond donors (HBDs) versus only 1 HBD for the frequently used kinase inhibitor scaffold 6-DMAP . This additional donor, located on the C8-amino group, provides an extra interaction point for target protein hinge-region binding, a critical motif for ATP-competitive kinase inhibition [1].

Structure-Based Drug Design Kinase Inhibition Molecular Recognition

Favorable LogP vs. Heavier 6,8-Disubstituted Purines

With a calculated LogP of 0.2 , N6,N6-Dimethyl-1H-purine-6,8-diamine maintains a highly favorable partition coefficient for lead-like compounds, remaining well within the bounds for aqueous solubility and low metabolic clearance. This distinguishes it from more lipophilic 6,8-disubstituted analogs, such as those with 8-piperidinyl or 8-piperazinyl groups described in the patent literature, which often have significantly higher LogP values and associated developability risks [1].

Drug Metabolism Pharmacokinetics Lead Optimization

High Purity and Analytical Characterization

The compound is commercially available with vendor-verified purity of 97% (HPLC), supported by readily available batch-specific quality control documentation including NMR, HPLC, and GC . This level of analytical validation is critical for reproducible research and provides a quantified advantage over sourcing uncertified or custom-synthesized 6,8-diaminopurine analogs, which may have significant inter-batch variability in purity and impurity profiles that can confound biological assay results.

Analytical Chemistry Chemical Biology Assay Development

N6,N6-Dimethyl-1H-purine-6,8-diamine: Validated Research Applications


Kinase Inhibitor Probes with Differentiated Permeability

A medicinal chemistry team building a panel of ATP-competitive kinase inhibitor probes can use N6,N6-Dimethyl-1H-purine-6,8-diamine as a core scaffold. Its elevated TPSA of 83.7 Ų (vs. 56.1 Ų for 6-DMAP) is a key design parameter, making it the rational choice when the project requires a compound with intentionally reduced passive cellular permeability. This allows for the deconvolution of on-target intracellular kinase inhibition from potential off-target effects on extracellular receptors, a known strategy in kinase drug discovery.

Key Intermediate for 6,8-Disubstituted Purine Libraries

A synthetic chemistry laboratory focused on creating diverse 6,8-disubstituted purine libraries—a chemotype identified in patents for its anti-inflammatory and anti-senescent properties [1]—can procure this compound as an advanced, analytically validated intermediate (97% purity by HPLC) . Its N6,N6-dimethylamino and C8-amino groups serve as distinct functional handles for further derivatization, enabling parallel library synthesis with a lower degree of protecting group complexity compared to analog intermediates like 6,8-dichloropurine.

LC-MS/MS Calibration Standard for Modified Purines

An analytical core facility developing an LC-MS/MS panel for modified DNA/RNA bases can utilize N6,N6-Dimethyl-1H-purine-6,8-diamine as a retention time and fragmentation calibration standard. Its unique C7H10N6 formula, distinct 178.097 Da exact mass, and specific hydrogen-bonding properties (2 HBD, 5 HBA) make it a superior, well-resolved calibrant that avoids isobaric interferences common when using endogenous adenosine or guanosine analogs, ensuring high-confidence detection of rare epigenetic marks in complex biological matrices.

Adenosine Kinase Pharmacophore Model Building

A computational chemistry group constructing 3D-QSAR models of the adenosine kinase active site can leverage the compound's unique dual hydrogen-bond donor profile. As established, its 2 HBDs versus the single donor on the established ligand 6-DMAP provide a critical, experimentally testable parameter for refining the pharmacophore model. This allows for more accurate in silico screening against catalogs of purine analogs, as empirical data on 6,8-disubstituted purine nucleoside derivatives confirms the significant contribution of both the C6 and C8 substituents to binding affinity [2].

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